

Application Notes and Protocols: Synthesis of (4-Amino-3-fluorophenyl)methanol

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Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)methanol

Cat. No.: B179550

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Introduction

(4-Amino-3-fluorophenyl)methanol is a valuable building block in medicinal chemistry and drug development. The presence of the fluoro and amino groups on the phenyl ring makes it a key intermediate for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The fluorination can enhance metabolic stability and binding affinity, while the amino group provides a site for further chemical modification. This document provides a detailed protocol for the synthesis of **(4-Amino-3-fluorophenyl)methanol** via the reduction of 4-amino-3-fluorobenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property	4-Amino-3-fluorobenzaldehyde (Starting Material)	(4-Amino-3-fluorophenyl)methanol (Product)
CAS Number	146019-47-8[1]	2737678 (from CID)
Molecular Formula	C ₇ H ₆ FNO[1]	C ₇ H ₈ FNO
Molecular Weight	139.13 g/mol [1]	141.15 g/mol
Appearance	Not specified in search results	White to Yellow Solid
Purity	Commercially available in various purities	Typically >95% after purification

Synthetic Pathway

The synthesis of **(4-Amino-3-fluorophenyl)methanol** is achieved through the reduction of the aldehyde functional group of 4-amino-3-fluorobenzaldehyde. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation, offering high yields and straightforward workup procedures.[2]

NaBH₄, Methanol

4-Amino-3-fluorobenzaldehyde

Reduction

(4-Amino-3-fluorophenyl)methanol

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Caption: Chemical transformation of 4-amino-3-fluorobenzaldehyde to **(4-amino-3-fluorophenyl)methanol**.

Experimental Protocol

This protocol details the reduction of 4-amino-3-fluorobenzaldehyde to **(4-Amino-3-fluorophenyl)methanol** using sodium borohydride.

Materials:

- 4-Amino-3-fluorobenzaldehyde

- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

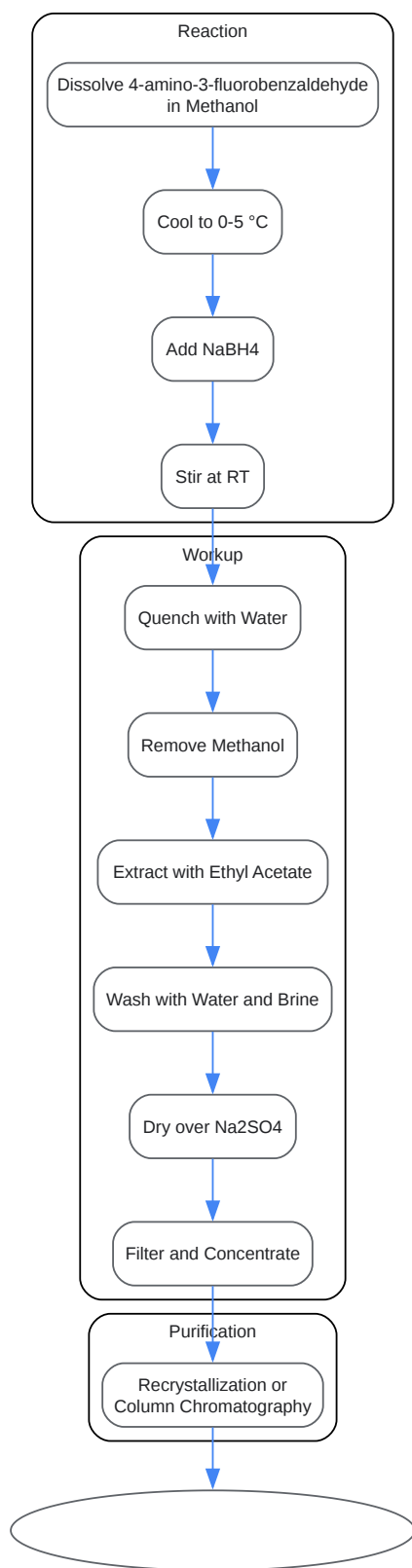
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-fluorobenzaldehyde (1.0 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.5 to 2.0 equivalents) to the cooled solution in small portions. The addition should be controlled to manage any effervescence.

- **Reaction:** After the addition of NaBH_4 is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature. Let the reaction proceed for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
- **Quenching:** Carefully quench the reaction by the slow addition of deionized water. This will decompose any excess sodium borohydride.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash them sequentially with deionized water and then with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
- **Concentration:** Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude **(4-Amino-3-fluorophenyl)methanol**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **(4-Amino-3-fluorophenyl)methanol**.



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Caption: Experimental workflow for the synthesis of **(4-Amino-3-fluorophenyl)methanol**.

Expected Results and Data

The reduction of aromatic aldehydes with sodium borohydride is generally a high-yielding reaction.

Parameter	Expected Value
Yield	> 90% (based on similar reductions)
Purity	> 95% (after purification)
Physical State	White to yellow solid

Safety Precautions

- Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
- Methanol is flammable and toxic. Avoid inhalation and skin contact.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
- The quenching step should be performed slowly and carefully to control the evolution of hydrogen gas.

This detailed protocol provides a reliable method for the synthesis of **(4-Amino-3-fluorophenyl)methanol**, a key intermediate for the development of new therapeutic agents. Researchers should always adhere to standard laboratory safety practices when performing this or any other chemical synthesis.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of (4-Amino-3-fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179550#synthesis-of-4-amino-3-fluorophenyl-methanol]

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